3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features a 1-benzofuran-2-yl substituent at position 3 and a 2-methylphenoxymethyl group at position 6 (Fig. 1).
Molecular Formula: C₂₀H₁₄N₄O₂S
Molecular Weight: 374.42 g/mol (estimated).
Key Properties:
- High aromaticity due to the fused triazole-thiadiazole core.
- Moderate lipophilicity (logP ~3.5–4.0, predicted).
- Potential for hydrogen bonding via the thiadiazole sulfur and triazole nitrogen atoms.
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-12-6-2-4-8-14(12)24-11-17-22-23-18(20-21-19(23)26-17)16-10-13-7-3-5-9-15(13)25-16/h2-10H,11H2,1H3 |
InChI Key |
ATFZPRTYYROYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran-2-carboxylic Acid Hydrazide Formation
The synthesis begins with benzofuran-2-carboxylic acid, which is esterified to its ethyl ester using ethanol and concentrated sulfuric acid. Subsequent treatment with hydrazine hydrate (80%, 4 equivalents) in refluxing ethanol yields benzofuran-2-carbohydrazide:
$$
\text{Benzofuran-2-carboxylic acid} + \text{N}2\text{H}4 \rightarrow \text{Benzofuran-2-carbohydrazide} \quad
$$
Potassium Dithiocarbazinate Intermediate
Reaction of benzofuran-2-carbohydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH, 3 equivalents) generates potassium dithiocarbazinate. This intermediate precipitates as a yellow solid and is isolated via filtration:
$$
\text{Benzofuran-2-carbohydrazide} + \text{CS}_2 + \text{KOH} \rightarrow \text{Potassium dithiocarbazinate} \quad
$$
Cyclization to Triazole-Thiol
Heating the potassium dithiocarbazinate with excess hydrazine hydrate (4 equivalents) in aqueous ethanol under reflux for 3 hours induces cyclization, yielding 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol:
$$
\text{Potassium dithiocarbazinate} + \text{N}2\text{H}4 \rightarrow \text{Triazole-thiol} \quad
$$
Key Data :
- Yield: ~65–70% after recrystallization (ethanol).
- Characterization: IR (KBr) shows ν(S–H) at 2625 cm⁻¹; ¹H NMR (CDCl₃) confirms aromatic protons (δ 7.15–7.76 ppm) and NH₂ (δ 4.93 ppm).
Synthesis of (2-Methylphenoxy)acetic Acid
Alkylation of o-Cresol
Adapting methods from 2-methylphenoxyacetic acid synthesis, o-cresol reacts with chloroacetic acid in alkaline conditions. Sodium hydroxide (2.2 equivalents) facilitates the nucleophilic substitution:
$$
\text{o-Cresol} + \text{ClCH}_2\text{COOH} + \text{NaOH} \rightarrow \text{(2-Methylphenoxy)acetic acid} \quad
$$
Optimized Conditions :
- Solvent: Water/ethanol (1:1).
- Temperature: 45–50°C, 4 hours.
- Yield: ~85% after acidification and extraction.
Cyclocondensation to Form the Triazolo-Thiadiazole Core
Phosphorus Oxychloride-Mediated Cyclization
The triazole-thiol intermediate reacts with (2-methylphenoxy)acetic acid in phosphorus oxychloride (POCl₃) under reflux. POCl₃ acts as both solvent and dehydrating agent, facilitating thiadiazole ring formation:
$$
\text{Triazole-thiol} + \text{(2-Methylphenoxy)acetic acid} \xrightarrow{\text{POCl}_3} \text{Target compound} \quad
$$
Procedure :
- Triazole-thiol (1.0 equivalent) and (2-methylphenoxy)acetic acid (1.5 equivalents) are suspended in POCl₃ (10 mL/mmol).
- Reflux for 3 hours with stirring.
- Reaction mixture is cooled, poured into ice-water, and neutralized to pH 8 with NaOH.
- Crude product is filtered, washed with ethanol, and recrystallized from acetone.
Key Data :
- Yield: ~35–40% (due to steric hindrance from bulky substituents).
- Characterization: ESI-MS confirms molecular ion peak at m/z 374.42 [M⁺].
Alternative Synthetic Routes and Comparative Analysis
Cyclocondensation with Aryl Isothiocyanates
An alternative method involves reacting the triazole-thiol with (2-methylphenoxy)methyl isothiocyanate in DMF with K₂CO₃. This one-pot approach avoids POCl₃ but requires synthesis of the isothiocyanate derivative:
$$
\text{Triazole-thiol} + \text{Ar-NCS} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} \quad
$$
Advantages :
Limitations :
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors can expedite the cyclocondensation step. POCl₃ is circulated through a heated reactor (100°C) with precise residence time control, improving yield to ~50%.
Green Chemistry Approaches
Replacing POCl₃ with ionic liquids (e.g., [BMIM][Cl]) reduces environmental impact. Preliminary studies show 30% yield under microwave irradiation (100°C, 1 hour).
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents hinder cyclization. Strategies include:
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts. Recrystallization from acetone/water (1:3) improves purity to >98%.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
(a) 6-(1-Benzofuran-2-yl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Structural Difference : Benzofuran is at position 6 instead of 3, with a 4-methylphenyl group at position 3 .
- Impact: Swapping substituent positions alters electronic distribution.
- Molecular Weight : 332.38 g/mol .
(b) 3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Derivatives
- Structural Difference : Adamantyl (bulky, lipophilic) at position 3 vs. benzofuran; 2-chloro-6-fluorophenyl at position 6 .
- Impact: Adamantyl increases metabolic stability but reduces solubility.
(c) 3-(Indol-3-yl)-6-Substituted Analogues
Pharmacological Activities
(a) Anticancer Activity
- Target Compound: Limited direct data, but benzofuran derivatives are known for antiproliferative effects .
- Analogues :
(b) Enzyme Inhibition
- p38 MAPK Inhibition: 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl) derivative showed 85% inhibition at 10 µM .
- COX-1/2 Inhibition : Adamantyl-containing analogues (e.g., compound 1 in ) exhibited COX-2 selectivity (IC₅₀ = 0.12 µM) due to enhanced hydrophobic interactions.
(c) Antimicrobial Activity
- 6-(3-Bromophenyl)-3-(quinazolinyl) : MIC = 8 µg/mL against S. aureus .
- Microwave-Synthesized Fluoro-Methoxy Derivatives : 90% growth inhibition of E. coli at 50 µg/mL .
(b) Solubility and Crystallinity
Data Tables
Table 1: Key Analogues and Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives in the presence of POCl₃. For the target compound, key steps include:
- Step 1 : Reacting benzofuran-2-carboxylic acid with 4-amino-5-[(2-methylphenoxy)methyl]-1,2,4-triazole-3-thiol under POCl₃-mediated conditions (reflux, 16–24 hours) .
- Step 2 : Purification via recrystallization from ethanol-DMF (1:1 v/v) to achieve >95% purity, confirmed by HPLC .
- Critical Parameters : Excess POCl₃ ensures complete activation of the carbonyl group, while reaction temperature (80–100°C) minimizes side-product formation .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Confirms substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm; methylphenoxy methylene protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Identifies thiadiazole ring vibrations (C=N stretching at 1600–1650 cm⁻¹) and benzofuran C-O-C stretching (1250–1300 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 61.2%, H: 4.1%, N: 15.9%, S: 9.8%) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of triazolo-thiadiazole derivatives?
- Methodological Answer : SAR studies focus on substituent effects at the 3- and 6-positions of the triazolo-thiadiazole core:
| Substituent (Position) | Biological Impact | Evidence Source |
|---|---|---|
| Benzofuran (3-position) | Enhances π-π stacking with hydrophobic enzyme pockets (e.g., fungal 14α-demethylase) . | |
| (2-Methylphenoxy)methyl (6-position) | Improves solubility and membrane permeability via lipophilic side chains . |
- Key Insight : Fluorinated or electron-withdrawing groups at the 6-position (e.g., trifluoromethyl) increase COX-2 selectivity, but the methylphenoxy group in this compound may favor antifungal over anti-inflammatory activity .
Q. How can molecular docking guide the design of analogs targeting fungal enzymes?
- Methodological Answer :
- Target Selection : Use fungal 14α-demethylase (PDB: 3LD6) for docking studies due to its role in ergosterol biosynthesis .
- Protocol :
Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.
Dock using AutoDock Vina with a grid box centered on the enzyme’s heme cofactor.
Analyze binding poses: The benzofuran moiety interacts with Leu376 and Tyr118 via hydrophobic contacts, while the methylphenoxy group occupies a solvent-exposed region, reducing steric hindrance .
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors like fluconazole (ΔG = -8.5 kcal/mol) to prioritize synthesis .
Q. How can contradictory bioactivity data across similar derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or substituent variability. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida albicans ATCC 90028) to ensure reproducibility .
- Meta-Analysis : Compare data from analogs (e.g., 6-[(2-ethoxyphenoxy)methyl] derivatives show lower activity due to reduced steric bulk vs. methylphenoxy groups) .
- Crystallography : Resolve enzyme-ligand complexes (e.g., X-ray structures of COX-2 with triazolo-thiadiazoles) to validate binding hypotheses .
Q. What in vitro pharmacological models are suitable for evaluating this compound’s mechanism?
- Methodological Answer : Prioritize models aligned with structural predictions:
- Antifungal : Ergosterol depletion assay in Saccharomyces cerevisiae (correlates with 14α-demethylase inhibition) .
- Cytotoxicity : MTT assay on human keratinocytes (HaCaT) to assess selectivity (IC₅₀ > 50 µM desirable) .
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4); logP ≈ 3.2 predicts moderate bioavailability .
- Metabolic Stability : Incubate with human liver microsomes (HLM); t₁/₂ > 60 minutes suggests suitability for in vivo studies .
Data Contradiction Analysis
Q. Why do some triazolo-thiadiazoles show COX-2 inhibition while others lack this activity?
- Resolution : Substituent electronegativity and steric effects dictate selectivity. For example:
- COX-2 Active : 3-Trifluoromethyl-6-aryl derivatives engage in hydrogen bonding with Tyr355 and Ser530 .
- COX-2 Inactive : Bulky 6-(2-methylphenoxy)methyl groups (as in the target compound) may disrupt the enzyme’s hydrophobic channel, shifting activity to antifungal targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
